molecular formula C10H12F3N B064757 N-propyl-4-(trifluoromethyl)aniline CAS No. 190843-72-2

N-propyl-4-(trifluoromethyl)aniline

Cat. No. B064757
CAS RN: 190843-72-2
M. Wt: 203.2 g/mol
InChI Key: GPRXZXFZTAPMDJ-UHFFFAOYSA-N
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Description

“N-propyl-4-(trifluoromethyl)aniline” is a chemical compound that contains an aniline group and a trifluoromethyl group . It is used as a synthetic building block . The trifluoromethyl group is a functional group that has the formula -CF3 .


Synthesis Analysis

The synthesis of aniline-based compounds like “N-propyl-4-(trifluoromethyl)aniline” can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .


Molecular Structure Analysis

The molecular structure of “N-propyl-4-(trifluoromethyl)aniline” consists of a trifluoromethyl group (-CF3) attached to an aniline group . The trifluoromethyl group is often described as having significant electronegativity .

Scientific Research Applications

  • Visible-Light-Promoted Radical C-H Trifluoromethylation of Free Anilines : N-propyl-4-(trifluoromethyl)aniline, as a trifluoromethyl-substituted aniline, is used in the development of visible-light-induced radical trifluoromethylation. This process has been found to be an economical and powerful route to produce trifluoromethylated free anilines, which are valuable in creating fluorine-containing molecules and heterocyclic compounds (J. Xie et al., 2014).

  • Applications in Nonlinear Optical Materials : Studies on vibrational analysis of compounds similar to N-propyl-4-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, have suggested their potential use in nonlinear optical (NLO) materials. This is due to the effects of substituent positions on the vibrational spectra of these molecules (B. Revathi et al., 2017).

  • Ozone Treatment for Soil Contamination : Ozone treatment has been used to degrade compounds like aniline and trifluralin in soil, with N-propyl groups of trifluralin oxidizing to form derivatives including 2,6-dinitro-4-(trifluoromethyl)-aniline. This suggests the role of N-propyl-4-(trifluoromethyl)aniline derivatives in environmental remediation (A. C. Pierpoint et al., 2003).

  • Liquid Crystal Applications : Derivatives of N-propyl-4-(trifluoromethyl)aniline, such as 4-octyloxy-N-(benzylidene)aniline, have been synthesized and shown to exhibit stable smectic and nematic phases, indicating their use in liquid crystal technology (S. Miyajima et al., 1995).

  • Palladium-Catalyzed C-N Cross-Coupling Reactions : N-propyl-4-(trifluoromethyl)aniline and its derivatives are important in Pd-catalyzed cross-coupling reactions for synthesizing anilines, a class of compounds significant in chemical research, including the synthesis of heterocycles and medicinally relevant compounds (Paula Ruiz-Castillo & S. Buchwald, 2016).

  • Corrosion Inhibition : Certain synthesized aniline derivatives have shown effectiveness as corrosion inhibitors, suggesting potential applications of N-propyl-4-(trifluoromethyl)aniline derivatives in protective coatings (D. Daoud et al., 2014).

  • Anticorrosive Materials : N-propyl-4-(trifluoromethyl)aniline derivatives have been incorporated into electroactive siliceous hybrid materials, demonstrating enhanced corrosion protection, indicating their use in anticorrosive applications (Lin Gu et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “4-Nitro-3-(trifluoromethyl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also advises using personal protective equipment and ensuring good ventilation during handling .

properties

IUPAC Name

N-propyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h3-6,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXZXFZTAPMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632576
Record name N-Propyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190843-72-2
Record name N-Propyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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